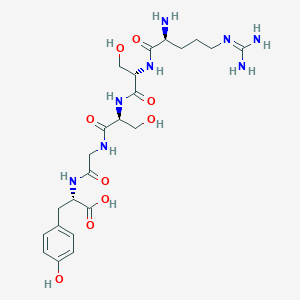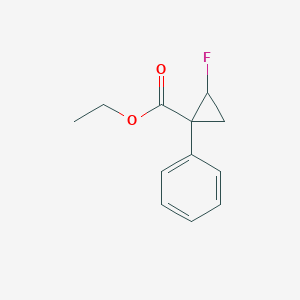
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone is a complex organic compound that features both isoquinoline and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and imidazole intermediates separately, followed by their coupling.
-
Preparation of Isoquinoline Intermediate
Starting Material: 5-methoxyisoquinoline
Reaction: Cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Conditions: Reflux in an appropriate solvent like dimethylformamide.
-
Preparation of Imidazole Intermediate
Starting Material: Imidazole
Reaction: Acylation using a suitable acyl chloride.
Conditions: Room temperature in the presence of a base like triethylamine.
-
Coupling Reaction
Reaction: The isoquinoline and imidazole intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Conditions: Room temperature in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, while the isoquinoline moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone: shares similarities with other imidazole and isoquinoline derivatives, such as:
Uniqueness
- The unique combination of isoquinoline and imidazole moieties in this compound provides it with distinct chemical and biological properties that are not observed in simpler imidazole or isoquinoline derivatives.
Properties
CAS No. |
921761-21-9 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
(1-cyclopropyl-5-methoxyisoquinolin-7-yl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C17H15N3O2/c1-22-15-9-12(17(21)20-7-6-18-10-20)8-14-13(15)4-5-19-16(14)11-2-3-11/h4-11H,2-3H2,1H3 |
InChI Key |
SOWOGGKDVVFCFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN=C2C3CC3)C(=O)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole](/img/structure/B14188937.png)


![4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate](/img/structure/B14188948.png)





![3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl](/img/structure/B14188989.png)


![1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B14189003.png)

